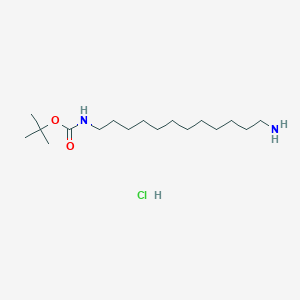
3-Chloro-2,6-difluoro-4-iodopyridine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 3-Chloro-2,6-difluoro-4-iodopyridine consists of a six-membered pyridine ring with two fluorine atoms, a chlorine atom, and an iodine atom attached . The IUPAC name is this compound . The InChI code is 1S/C5HClF2IN/c6-4-2(9)1-3(7)10-5(4)8/h1H .Physical And Chemical Properties Analysis
This compound is a solid compound . The molecular weight is 275.42 . More specific physical and chemical properties such as melting point, boiling point, and density are not widely reported.Aplicaciones Científicas De Investigación
Synthesis of Complex Pyridines
3-Chloro-2,6-difluoro-4-iodopyridine is used in the synthesis of various complex pyridines. For instance, it is involved in the creation of structural manifolds from common precursors, where it undergoes hydrolysis and conversion processes to yield different pyridine derivatives (Schlosser & Bobbio, 2002).
Halogen-rich Intermediate for Pentasubstituted Pyridines
This compound serves as a halogen-rich intermediate in the synthesis of pentasubstituted pyridines, a crucial component in medicinal chemistry research. It enables the synthesis of unique structures like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which are valuable for further chemical manipulations (Wu et al., 2022).
Functionalization of Trihalopyridines
In research focusing on the functionalization of trihalopyridines, this compound has been utilized. It demonstrates regiochemical flexibility, allowing for selective introduction of functional groups in the pyridine ring, which is significant in pharmaceutical research (Bobbio & Schlosser, 2001).
Crystal Packing Studies
The compound plays a role in crystallographic studies, as seen in the formation of halobismuthates with 3-iodopyridinium cations. These studies reveal the importance of halogen⋯halogen contacts in crystal packing, providing insights into molecular interactions (Gorokh et al., 2019).
Selective Functionalization Strategies
It's used in demonstrating strategies for selective functionalization at various sites of dichloropyridines. The compound showcases how the deprotonation and subsequent reactions offer insights into the synthesis of new molecular structures (Marzi et al., 2001).
X-ray Diffraction and Polymer Synthesis
This compound contributes to X-ray diffraction studies and the synthesis of polymers with diverse architecture. The structure analysis of related compounds aids in understanding molecular configurations and their applications in polymer science (Peloquin et al., 2019).
Mecanismo De Acción
Target of Action
It is known that halogenated pyridines, such as this compound, are often used in pharmaceutical research due to their unique physical, chemical, and biological properties .
Mode of Action
It is known that halogenated pyridines can undergo various reactions, including electrophilic aromatic substitution . This allows them to interact with their targets in a specific manner, leading to changes in the target’s function or structure .
Biochemical Pathways
Halogenated pyridines are known to be involved in a wide range of biological applications, suggesting that they may affect multiple pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-2,6-difluoro-4-iodopyridine . Factors such as pH, temperature, and the presence of other molecules could affect how the compound interacts with its targets and how effectively it exerts its effects.
Propiedades
IUPAC Name |
3-chloro-2,6-difluoro-4-iodopyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HClF2IN/c6-4-2(9)1-3(7)10-5(4)8/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBWEZGRIYWBAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1F)F)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HClF2IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I), 98%](/img/structure/B6359784.png)



